molecular formula C9H13IN2O B3013254 4-Iodo-1-(3-methylbutyl)pyrazole-3-carbaldehyde CAS No. 2054953-31-8

4-Iodo-1-(3-methylbutyl)pyrazole-3-carbaldehyde

Cat. No.: B3013254
CAS No.: 2054953-31-8
M. Wt: 292.12
InChI Key: VGQSITPBWIUJFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-(3-methylbutyl)pyrazole-3-carbaldehyde typically involves the iodination of a pyrazole derivative. One common method includes the reaction of enaminones with hydrazines in the presence of iodine and DMSO, catalyzed by Selectfluor, to yield 1,4-disubstituted pyrazoles . The specific conditions for synthesizing this compound may vary, but generally involve the use of iodine as a catalyst and a suitable solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(3-methylbutyl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Iodo-1-(3-methylbutyl)pyrazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes like alcohol dehydrogenase and retinol dehydrogenase, affecting metabolic pathways . The specific molecular targets and pathways for this compound may vary depending on its application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1-(3-methylbutyl)pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group and the iodine atom at specific positions on the pyrazole ring differentiates it from other pyrazole derivatives, potentially leading to unique reactivity and biological activity profiles.

Properties

IUPAC Name

4-iodo-1-(3-methylbutyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O/c1-7(2)3-4-12-5-8(10)9(6-13)11-12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQSITPBWIUJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C(=N1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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